ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate
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Overview
Description
Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its unique structure, which includes an imidazo[4,5-b]pyridine core with a methoxy group at the 5-position and an ethyl acetate moiety at the 2-position
Mechanism of Action
Target of Action
The primary target of the compound ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate is the NO synthase , specifically the inducible isoform . NO synthase is an enzyme that plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
This compound interacts with its target by inhibiting the activity of NO synthase . This inhibition occurs in a selective manner, with the compound showing high selectivity for the inducible isoform of NO synthase .
Biochemical Pathways
The inhibition of NO synthase by this compound affects the nitric oxide signaling pathway . Nitric oxide is involved in various cellular processes, including inflammation and vasodilation. By inhibiting NO synthase, the compound can potentially influence these processes.
Result of Action
The result of the action of this compound is the inhibition of NO synthase, leading to a decrease in the production of nitric oxide . This can have various molecular and cellular effects, depending on the specific physiological or pathological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions.
Substitution: The ethyl acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(5-hydroxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate can be compared with other imidazopyridine derivatives, such as:
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: Known for its antihypertensive properties.
2-[2-(4-Methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine: Identified as a selective NO synthase inhibitor.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the versatility and potential of the imidazopyridine scaffold in drug discovery and development .
Properties
IUPAC Name |
ethyl 2-(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-10(15)6-8-12-7-4-5-9(16-2)14-11(7)13-8/h4-5H,3,6H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLROXJXPGHCWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=CC(=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503408-51-2 |
Source
|
Record name | ethyl 2-(5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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